3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one
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Overview
Description
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidinone ring
Mechanism of Action
Target of Action
It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with a variety of biological targets, particularly those with nucleophilic sites.
Mode of Action
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone acts as an electrophilic CF3-transfer reagent . This suggests that it may interact with its targets by transferring a trifluoromethyl (CF3) group to them. The transfer of the CF3 group can significantly alter the properties of the target molecule, potentially leading to changes in its function or activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of hypervalent iodine compounds, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, which act as electrophilic trifluoromethylating agents . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the transfer of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate . These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used as a trifluoromethylating agent.
Trifluoromethyltrimethylsilane: A reagent used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one is unique due to its azetidinone ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(2)7-16(10(11)17)9-5-3-8(4-6-9)12(13,14)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZJBGQUXUCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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